molecular formula C12H16BrNO3 B1287754 tert-Butyl (2-bromo-5-methoxyphenyl)carbamate CAS No. 169303-80-4

tert-Butyl (2-bromo-5-methoxyphenyl)carbamate

Cat. No.: B1287754
CAS No.: 169303-80-4
M. Wt: 302.16 g/mol
InChI Key: HFXDARRAQAAGAX-UHFFFAOYSA-N
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Description

Tert-butyl (2-bromo-5-methoxyphenyl)carbamate, also known as TBC, is an organic compound used in a variety of scientific research applications. It is a common reagent in organic synthesis and has a wide range of applications in drug synthesis and development, biochemistry, and environmental science. TBC has been used in a variety of laboratory experiments and can be synthesized in several different ways.

Scientific Research Applications

Synthesis of Biologically Active Compounds

Tert-Butyl (2-bromo-5-methoxyphenyl)carbamate serves as an important intermediate in the synthesis of various biologically active compounds. A notable example is its role in the synthesis of Omisertinib (AZD9291), an anticancer drug. The compound is synthesized through a series of steps including acylation, nucleophilic substitution, and reduction, demonstrating its versatility in medicinal chemistry (Zhao et al., 2017).

Lithiation Reactions

The compound is involved in directed lithiation reactions, a process used to introduce substituents into specific positions in a molecule. This reaction is crucial in organic synthesis, particularly in the preparation of compounds with complex structures (Smith, El‐Hiti, & Alshammari, 2013).

Preparation of Hexahydroindole Derivatives

The compound is used in the preparation of hexahydroindole derivatives, which are important in the development of pharmaceuticals and other organic compounds. This process highlights the compound's utility in creating diverse and complex organic structures (Padwa, Brodney, & Lynch, 2003).

Development of Organic Optoelectronic Materials

Research indicates the potential use of this compound in the development of organic optoelectronic materials, such as organic light-emitting devices (OLEDs). Its derivatives show promising properties for applications in electronic devices and materials science (Hu et al., 2013).

Synthesis of Perfluoroalkyl Compounds

It has been used in reactions involving the synthesis of perfluoroalkyl compounds, which are valuable in materials science and medicinal chemistry due to their unique properties (Sokeirik et al., 2006).

Preparation of Sterically Protected Compounds

The compound plays a role in the preparation of sterically protected compounds, which are crucial in the study of low-coordinate phosphorus atoms and their chemical behavior. This research is important for understanding and developing new compounds in organophosphorus chemistry (Toyota, Kawasaki, Nakamura, & Yoshifuji, 2003).

Biochemical Analysis

Biochemical Properties

Tert-Butyl (2-bromo-5-methoxyphenyl)carbamate plays a significant role in biochemical reactions. It interacts with enzymes such as cytochrome P450 enzymes, including CYP1A2, CYP2C19, and CYP2C9 . These interactions often involve inhibition of enzyme activity, which can affect the metabolism of other compounds. The compound also interacts with proteins and other biomolecules, influencing their function and stability.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the expression of genes involved in detoxification processes and metabolic pathways . Additionally, it can alter cellular metabolism by inhibiting specific enzymes, leading to changes in the levels of metabolites.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can inhibit enzyme activity by binding to the active site or allosteric sites of enzymes such as cytochrome P450 . This inhibition can lead to changes in the metabolism of other compounds and affect cellular processes. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable when stored at 2-8°C, but it can degrade under certain conditions . Long-term exposure to the compound in in vitro or in vivo studies has shown that it can have lasting effects on cellular function, including changes in enzyme activity and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can inhibit specific enzymes without causing significant toxicity. At higher doses, it can lead to adverse effects such as liver toxicity and changes in metabolic pathways . These threshold effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of xenobiotics and endogenous compounds . The compound can affect metabolic flux and alter the levels of metabolites, leading to changes in cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the localization and accumulation of the compound, affecting its activity and function. The compound’s lipophilicity also plays a role in its distribution within biological systems.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall biochemical effects.

Properties

IUPAC Name

tert-butyl N-(2-bromo-5-methoxyphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO3/c1-12(2,3)17-11(15)14-10-7-8(16-4)5-6-9(10)13/h5-7H,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFXDARRAQAAGAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50578067
Record name tert-Butyl (2-bromo-5-methoxyphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50578067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169303-80-4
Record name tert-Butyl (2-bromo-5-methoxyphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50578067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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